Cas no 1805671-80-0 (3-(3-Bromopropyl)-2-iodomandelic acid)

3-(3-Bromopropyl)-2-iodomandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Bromopropyl)-2-iodomandelic acid
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- Inchi: 1S/C11H12BrIO3/c12-6-2-4-7-3-1-5-8(9(7)13)10(14)11(15)16/h1,3,5,10,14H,2,4,6H2,(H,15,16)
- InChI Key: OGFCAFVMHKVHKF-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1CCCBr)C(C(=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 237
- Topological Polar Surface Area: 57.5
- XLogP3: 2.9
3-(3-Bromopropyl)-2-iodomandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015026399-250mg |
3-(3-Bromopropyl)-2-iodomandelic acid |
1805671-80-0 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Alichem | A015026399-1g |
3-(3-Bromopropyl)-2-iodomandelic acid |
1805671-80-0 | 97% | 1g |
1,445.30 USD | 2021-05-31 | |
Alichem | A015026399-500mg |
3-(3-Bromopropyl)-2-iodomandelic acid |
1805671-80-0 | 97% | 500mg |
839.45 USD | 2021-05-31 |
3-(3-Bromopropyl)-2-iodomandelic acid Related Literature
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
Additional information on 3-(3-Bromopropyl)-2-iodomandelic acid
Comprehensive Analysis of 3-(3-Bromopropyl)-2-iodomandelic acid (CAS No. 1805671-80-0): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical intermediates, 3-(3-Bromopropyl)-2-iodomandelic acid (CAS 1805671-80-0) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its bromopropyl and iodomandelic acid moieties, serves as a critical building block in synthetic chemistry. Researchers and industries are increasingly exploring its potential in drug discovery, material science, and agrochemical development. The presence of both halogen atoms (bromine and iodine) enhances its reactivity, making it a valuable candidate for cross-coupling reactions and other advanced synthetic transformations.
The molecular structure of 3-(3-Bromopropyl)-2-iodomandelic acid combines a mandelic acid backbone with halogen substituents, which contribute to its distinct physicochemical properties. Recent studies highlight its role in the synthesis of chiral compounds, a hot topic in asymmetric catalysis and enantioselective reactions. As the demand for optically pure pharmaceuticals grows, this compound's utility in generating stereocenters has become a focal point for researchers. Additionally, its iodine and bromine groups offer opportunities for further functionalization, aligning with trends in click chemistry and bioorthogonal reactions.
From an industrial perspective, CAS 1805671-80-0 is often discussed in forums and publications related to high-value intermediates. Its synthesis typically involves multi-step protocols, including halogenation and esterification, which are frequently searched topics in academic and patent literature. Environmental considerations also play a role in its application, as researchers seek green chemistry alternatives to traditional halogenation methods. This aligns with the broader industry shift toward sustainable synthesis, a key concern for modern chemists.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing 3-(3-Bromopropyl)-2-iodomandelic acid. These methods ensure purity and validate its structure, addressing common queries about quality control in fine chemical production. Furthermore, its stability under various conditions is a recurring subject in stability studies, particularly for researchers optimizing storage and handling protocols.
In the context of drug discovery, this compound's potential as a protease inhibitor or enzyme modulator has been speculated, though detailed mechanistic studies are ongoing. Its carboxylic acid group allows for easy conjugation with other pharmacophores, a feature highly relevant to prodrug design—a trending area in medicinal chemistry. Discussions in scientific communities often link such compounds to targeted drug delivery systems, another rapidly evolving field.
Beyond pharmaceuticals, 3-(3-Bromopropyl)-2-iodomandelic acid may find applications in advanced materials, such as liquid crystals or polymers with halogen-dependent properties. The integration of halogenated compounds into smart materials is a growing research area, reflecting broader interests in functional materials for electronics and nanotechnology.
To summarize, CAS 1805671-80-0 represents a multifaceted compound with promising applications across scientific disciplines. Its relevance to halogen chemistry, asymmetric synthesis, and material science ensures its continued prominence in both academic and industrial research. As synthetic methodologies advance, this compound is poised to play a pivotal role in addressing contemporary challenges in chemical innovation.
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